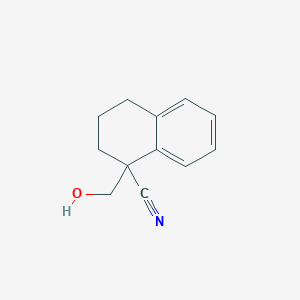

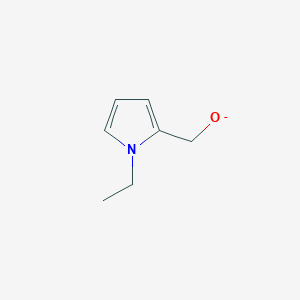

![molecular formula C13H14BrNO3 B1405992 1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid CAS No. 1531008-33-9](/img/structure/B1405992.png)

1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid

Übersicht

Beschreibung

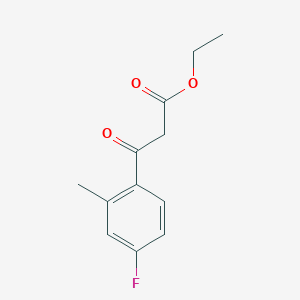

1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid, also known by its IUPAC name, is a chemical compound with the molecular formula C₁₁H₁₁BrO₂ . It features a cyclobutane ring substituted with a 4-bromophenyl group and an acetamido moiety. The compound’s structure is characterized by its compact, four-membered ring system, which imparts unique properties.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures for this exact compound, it typically begins with the preparation of the cyclobutane ring, followed by functionalization with the 4-bromophenyl group and subsequent amidation to introduce the acetamido functionality. Researchers have explored various synthetic routes, including cyclization reactions and amide bond formation. Further details would require a thorough review of relevant literature.

Molecular Structure Analysis

The molecular structure of 1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid consists of the following components:

- Cyclobutane Ring : A four-membered ring formed by four carbon atoms.

- 4-Bromophenyl Group : Attached to one of the carbon atoms in the cyclobutane ring.

- Acetamido Group : Connected to another carbon atom in the ring via an amide linkage.

Chemical Reactions Analysis

1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid may participate in various chemical reactions, including:

- Hydrolysis : Cleavage of the amide bond to yield the corresponding carboxylic acid and amine.

- Substitution Reactions : The bromine atom in the phenyl group can undergo substitution reactions.

- Cyclobutane Ring Opening : Under specific conditions, the cyclobutane ring may open, leading to different products.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point provides insight into its crystalline nature.

- Solubility : Investigating its solubility in various solvents is crucial for formulation.

- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereoisomer Preparation

The compound 1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid is closely related to various cyclobutane amino acids. For instance, all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid were prepared, utilizing photochemical [2+2] cycloaddition reactions, to create a four-membered ring with a cis configuration (André et al., 2013). Additionally, a similar strategy was employed to synthesize the (+)-(1R,2S) and (−)-(1S,2R) stereoisomers of this compound (André et al., 2011).

Structural Analysis and Conformation

The structure and conformation of related cyclobutane carboxylic acids have been determined, with studies revealing that the cyclobutane ring is typically puckered due to crowding of substituents (Reisner et al., 1983).

Application in Metabolite Synthesis

1-(S)-Hydroxy-2-(S,S)-valylamido-cyclobutane-1-acetic acid, a compound related to the target molecule, was synthesized from a Streptomyces species and exhibited properties of growth inhibition in gram-positive microorganisms (Pruess et al., 1974).

Role in Radiochemistry and Imaging

Fluorine-18 labeled cyclobutane amino acids like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have been synthesized for positron emission tomography, showcasing the potential of similar compounds in medical imaging (Shoup & Goodman, 1999).

Safety And Hazards

1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid may pose hazards related to its bromine content, reactivity, and potential toxicity. Researchers should handle it with care, following safety protocols.

Zukünftige Richtungen

Future research could focus on:

- Biological Activity : Investigating its pharmacological properties.

- Derivatives : Synthesizing derivatives for enhanced properties.

- Applications : Exploring its applications in medicine, materials, or catalysis.

Please note that this analysis is based on general knowledge, and for a more detailed understanding, reviewing relevant scientific literature is essential123.

Eigenschaften

IUPAC Name |

1-[[2-(4-bromophenyl)acetyl]amino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-10-4-2-9(3-5-10)8-11(16)15-13(12(17)18)6-1-7-13/h2-5H,1,6-8H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRQNUBGRXXWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

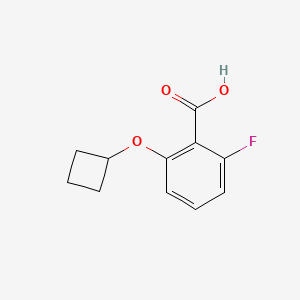

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)

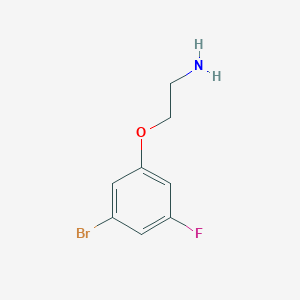

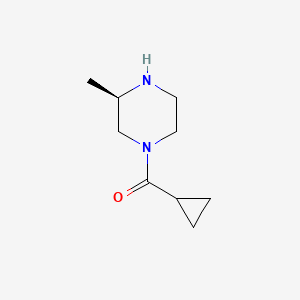

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

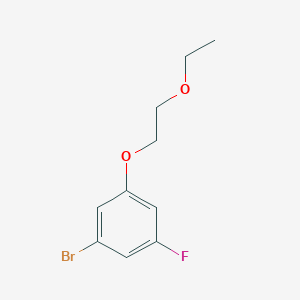

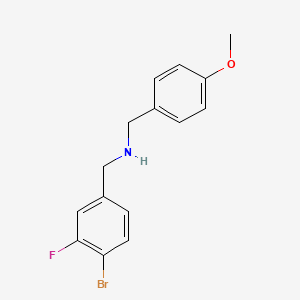

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)

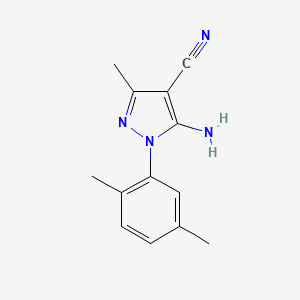

![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)